molecular formula C23H20ClN3O5S B12478512 N-(3-chlorophenyl)-4-methoxy-N-[2-oxo-2-(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)ethyl]benzenesulfonamide

N-(3-chlorophenyl)-4-methoxy-N-[2-oxo-2-(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)ethyl]benzenesulfonamide

Cat. No.: B12478512
M. Wt: 485.9 g/mol
InChI Key: NMXAHIOUDOUSQL-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-4-methoxy-N-[2-oxo-2-(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)ethyl]benzenesulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a sulfonamide group, a quinoxaline moiety, and a chlorophenyl group, making it a unique molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-4-methoxy-N-[2-oxo-2-(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)ethyl]benzenesulfonamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Quinoxaline Moiety: This can be achieved by the condensation of o-phenylenediamine with a diketone.

    Introduction of the Chlorophenyl Group: This step involves the chlorination of aniline derivatives.

    Sulfonamide Formation: The final step involves the reaction of the chlorophenyl derivative with a sulfonyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)-4-methoxy-N-[2-oxo-2-(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)ethyl]benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to reduce the quinoxaline moiety or other reducible groups.

    Substitution: Halogenation or other substitution reactions can modify the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are used under appropriate conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives, while reduction can produce amines or alcohols.

Scientific Research Applications

N-(3-chlorophenyl)-4-methoxy-N-[2-oxo-2-(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)ethyl]benzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials or as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-4-methoxy-N-[2-oxo-2-(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)ethyl]benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, while the quinoxaline moiety can interact with DNA or proteins, affecting their function. The chlorophenyl group may enhance the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chlorophenyl)-2-oxo-2H-chromene-3-carboxamide
  • 3-(4-chlorophenyl)-3-oxo-2-phenylpropanenitrile
  • Butanamide, N-(4-chlorophenyl)-3-oxo-

Uniqueness

N-(3-chlorophenyl)-4-methoxy-N-[2-oxo-2-(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)ethyl]benzenesulfonamide is unique due to its combination of a sulfonamide group, a quinoxaline moiety, and a chlorophenyl group. This combination provides a distinct set of chemical properties and biological activities that are not found in other similar compounds.

Properties

Molecular Formula

C23H20ClN3O5S

Molecular Weight

485.9 g/mol

IUPAC Name

N-(3-chlorophenyl)-4-methoxy-N-[2-oxo-2-(3-oxo-2,4-dihydroquinoxalin-1-yl)ethyl]benzenesulfonamide

InChI

InChI=1S/C23H20ClN3O5S/c1-32-18-9-11-19(12-10-18)33(30,31)27(17-6-4-5-16(24)13-17)15-23(29)26-14-22(28)25-20-7-2-3-8-21(20)26/h2-13H,14-15H2,1H3,(H,25,28)

InChI Key

NMXAHIOUDOUSQL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)N2CC(=O)NC3=CC=CC=C32)C4=CC(=CC=C4)Cl

Origin of Product

United States

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